Cas no 39262-14-1 (Ginsenoside C-K)

Ginsenoside c-k is a bacterial metabolite of ginsenoside Rb1 Ginsenoside c-k exerts anti-inflammatory effects by inhibiting inducible nitric oxide synthase (iNOS) and COX-2. In human liver microsomes, ginsenoside c-k inhibits CYP2C9 and CYP2A6 activities with IC50 of 32.0 ± 3.6 μ M and 63.6 ± 4.2 μ M
Ginsenoside C-K structure
Ginsenoside C-K structure
Ginsenoside C-K
39262-14-1
C36H62O8
622.8727
MFCD07772261
314164
329824968

Ginsenoside C-K Properties

Names and Identifiers

    • (20S)-20-(β-D-Glucopyranosyloxy)dammara-24-ene-3β,12β-diol
    • (20S)-20-O-β-D-Glucopyranosylprotopanaxadiol
    • 20-(β-D-Glucopyranosyloxy)-5α-dammara-24-ene-3β,12β-diol
    • 20-(β-D-Glucopyranosyloxy)dammar-24-ene-3β,12β-diol
    • IH-901
    • 20(S)-Protopanaxadiol 20-O-D-glucopyranoside
    • GINSENOSIDE COMPOUND K(P)
    • b-D-Glucopyranoside, (3b,12b)-3,12-dihydroxydaMMar-24-en-20-yl
    • Ginsenoside C-K
    • (2S,3R,4S,5S,6R)-2-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl
    • (3beta,12beta)-3,12-dihydroxydammar-24-en-20-yl beta-D-glucopyranoside
    • 20(S)-GINSENOSIDE CK,(S)
    • CompoundCK
    • CompoundK
    • Ginsenoside CK
    • Compound CK
    • Ginsenoside compound K
    • Ginsenoside K
    • N1890
    • X1141
    • Ginsenoside-CK
    • (3B,12B)-3,12-Dihydroxydammar-24-en-20-yl β-D-glucopyranoside
    • 20(S)-Ginsenoside Ck
    • Protopanaxadiol 20-O-glucoside
    • 20(S)-Ginsenoside C-K
    • ginsenoside M1
    • GM1 saponin
    • IH901 cpd
    • Compound-K
    • Sg(S)-ginsenoside c-k
    • Ginsenoside metabolite M1
    • (
    • AKOS037514664
    • SCHEMBL18179307
    • (20S)-20-(beta-D-Glucopyranosyloxy)dammara-24-ene-3beta,12beta-diol
    • 3-O-Deglucosylginsenoside F2
    • .BETA.-D-GLUCOPYRANOSIDE, (3.BETA.,12.BETA.)-3,12-DIHYDROXYDAMMAR-24-EN-20-YL
    • 20-O-beta-Glucopyranosyl-20(S)-protopanaxadiol
    • DTXSID60431770
    • BDBM50023446
    • AC-33947
    • G0590
    • Ginsenoside compound K; Ginsenoside K
    • AS-82692
    • UNII-G8D4792Q7K
    • 20-O-(beta-D-glucopyranosyl)-20(S)-protopanaxadiol
    • IH 901
    • 39262-14-1
    • CHEMBL3355096
    • 20-O-beta-D-glucopyranosyl-20(S)-protopanaxadiol
    • CCG-270260
    • A873672
    • (3.BETA.,12.BETA.)-3,12-DIHYDROXYDAMMAR-24-EN-20-YL .BETA.-D-GLUCOPYRANOSIDE
    • HY-N0904
    • s9105
    • CS-3840
    • 20-(beta-D-glucopyranosyloxy)dammar-24-ene-3beta,12-diol
    • ginsenosideCK
    • (2s,3r,4s,5s,6r)-2-[(2s)-2-[(3s,5r,8r,9r,10r,12r,13r,14r,17s)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1h-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
    • 20beta-(beta-D-glucopyranosyloxy)dammar-24-ene-3beta,12beta-diol
    • NT3 VAN SC6
    • C22127
    • (2S,3R,4S,5S,6R)-2-{[(2S)-2-[(1S,3aR,3bR,5aR,7S,9aR,9bR,11R,11aR)-7,11-dihydroxy-3a,3b,6,6,9a-pentamethyl-hexadecahydro-1H-cyclopenta[a]phenanthren-1-yl]-6-methylhept-5-en-2-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol
    • Q-100455
    • MFCD07772261
    • ginsenoside-C-K
    • Q27146701
    • CHEBI:77146
    • (20S)-ginsenoside C-K
    • G8D4792Q7K
    • 20(S)-PROTOPANAXADIOL 20-O-.BETA.-D-GLUCOPYRANOSIDE
    • BRD-K01942833-001-01-8
    • GLXC-03739
    • IH901
    • DA-63760
    • +Expand
    • MFCD07772261
    • FVIZARNDLVOMSU-IRFFNABBSA-N
    • 1S/C36H62O8/c1-20(2)10-9-14-36(8,44-31-30(42)29(41)28(40)23(19-37)43-31)21-11-16-35(7)27(21)22(38)18-25-33(5)15-13-26(39)32(3,4)24(33)12-17-34(25,35)6/h10,21-31,37-42H,9,11-19H2,1-8H3/t21-,22+,23+,24-,25+,26-,27-,28+,29-,30+,31-,33-,34+,35+,36-/m0/s1
    • O([H])[C@]1([H])C([H])([H])[C@]2([H])[C@@]3(C([H])([H])[H])C([H])([H])C([H])([H])[C@@]([H])(C(C([H])([H])[H])(C([H])([H])[H])[C@]3([H])C([H])([H])C([H])([H])[C@@]2(C([H])([H])[H])[C@]2(C([H])([H])[H])C([H])([H])C([H])([H])[C@]([H])([C@](C([H])([H])[H])(C([H])([H])C([H])([H])/C(/[H])=C(\C([H])([H])[H])/C([H])([H])[H])O[C@@]3([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O3)O[H])O[H])O[H])[C@]21[H])O[H]

Computed Properties

  • 622.444469g/mol
  • 0
  • 5.6
  • 6
  • 8
  • 7
  • 622.444469g/mol
  • 622.444469g/mol
  • 140Ų
  • 44
  • 1070
  • 0
  • 15
  • 0
  • 0
  • 0
  • 1
  • 622.9

Experimental Properties

  • 4.32480
  • 139.84000
  • 1.572
  • 723.1±60.0 °C at 760 mmHg
  • No data available
  • 391.1±32.9 °C
  • In vitro: DMSO solubility ≥ 100 mg/ml (160.55 mm) * "≥" means soluble, but saturation unknown
  • Powder
  • 1.19

Ginsenoside C-K Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00BYWV-5mg
(20S)-20-(β-D-Glucopyranosyloxy)dammara-24-ene-3β,12β-diol
39262-14-1 ≥95%
5mg
$91.00 2024-05-03
A2B Chem LLC
AF57663-1mg
Ginsenoside CK
39262-14-1 98%
1mg
$41.00
abcr
AB479199-50 mg
20(S)-Ginsenoside ck; .
39262-14-1
50mg
€513.20 2023-06-15
ChemFaces
CFN99756-20mg
Ginsenoside Compound K
39262-14-1 >=98%
20mg
$100
ChemScence
CS-3840-5mg
Ginsenoside C-K
39262-14-1 98.04%
5mg
$108.0 2022-04-27
Chengdu Biopurify Phytochemicals Ltd
BP0651-20mg
Ginsenoside CK
39262-14-1 98%
20mg
$45 2023-09-20
ChromaDex Standards
ASB-00007218-005-5mg
GINSENOSIDE COMPOUND K
39262-14-1 %
5mg
$178.00
DC Chemicals
DCR-028-20 mg
20(S)-Ginsenoside Ck
39262-14-1 >98%, Standard References Grade
20mg
$280.0 2022-03-01
eNovation Chemicals LLC
D659430-20mg
CompoundCK
39262-14-1 98%
20mg
$1320 2022-10-17
LKT Labs
G337543-5 mg
Ginsenoside CK
39262-14-1 ≥98%
5mg
$110.40 2023-07-11

Ginsenoside C-K Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Ginsenoside glycosidase Solvents: Water ;  120 min, pH 5.0, 45 °C
1.2 Reagents: 1-Butanol Solvents: Water
Reference
Biotransformation pathway and kinetics of the hydrolysis of the 3-O- and 20-O-multi-glucosides of PPD-type ginsenosides by ginsenosidase type I
Liu, Chunying; et al, Process Biochemistry (Oxford, 2014, 49(5), 813-820

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Ginsenoside glycosidase Solvents: Water ;  120 min, pH 5.0, 45 °C
1.2 Reagents: 1-Butanol Solvents: Water
Reference
Biotransformation pathway and kinetics of the hydrolysis of the 3-O- and 20-O-multi-glucosides of PPD-type ginsenosides by ginsenosidase type I
Liu, Chunying; et al, Process Biochemistry (Oxford, 2014, 49(5), 813-820

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Glucose Catalysts: Glucosidase, β- Solvents: Water ;  72 h, 37 °C
Reference
Enzymatic transformation of ginsenoside Rb1 by Lactobacillus pentosus strain 6105 from Kimchi
Kim, Se-Hwa; et al, Journal of Ginseng Research, 2012, 36(3), 291-297

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: Ginsenoside glycosidase Solvents: Water ;  100 min, pH 5.0, 45 °C
1.2 Reagents: 1-Butanol Solvents: Water
Reference
Biotransformation pathway and kinetics of the hydrolysis of the 3-O- and 20-O-multi-glucosides of PPD-type ginsenosides by ginsenosidase type I
Liu, Chunying; et al, Process Biochemistry (Oxford, 2014, 49(5), 813-820

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: (+)-Lactose Catalysts: Glucosidase, β- Solvents: Water ;  72 h, 37 °C
Reference
Enzymatic transformation of ginsenoside Rb1 by Lactobacillus pentosus strain 6105 from Kimchi
Kim, Se-Hwa; et al, Journal of Ginseng Research, 2012, 36(3), 291-297

Ginsenoside C-K Raw materials

Ginsenoside C-K Preparation Products

Ginsenoside C-K Suppliers

Chengdu Biopurify Phytochemicals Ltd.
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BioBioPha
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GUANG DONG WENG JIANG HUA XUE SHI JI Co., Ltd.
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Ginsenoside C-K Related Literature

Related Categories

Recommended suppliers
Amadis Chemical Company Limited
(CAS:39262-14-1)Ginsenoside C-K
A873672
99%/99%
250mg/1g
208.0/527.0